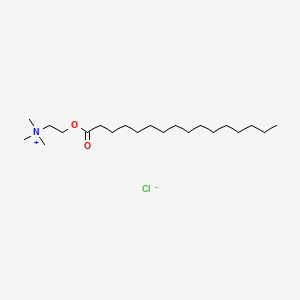

Palmitoylcholine chloride

Vue d'ensemble

Description

La palmitoylcholine (chlorure) est un composé d'acylcholine de formule chimique C21H44NO2 • Cl. Elle est connue pour sa capacité à inhiber l'activité de la protéine kinase C et à induire l'hémolyse dans les érythrocytes de rat .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La palmitoylcholine (chlorure) peut être synthétisée par réaction de l'acide palmitique avec le chlorure de thionyle pour former le chlorure de palmitoyle, qui est ensuite réagi avec la choline . Les conditions réactionnelles impliquent généralement le chauffage du mélange à des températures comprises entre 60 et 75 degrés Celsius pendant 0,5 à 2 heures en présence d'une amine organique .

Méthodes de production industrielle : La production industrielle de la palmitoylcholine (chlorure) suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé met en œuvre des matières premières facilement disponibles, des équipements de traitement simples et une faible consommation d'énergie, ce qui le rend adapté à la production à grande échelle .

Analyse Des Réactions Chimiques

Hydrolysis and Stability

Palmitoylcholine chloride undergoes hydrolysis under acidic or basic conditions, regenerating choline and palmitic acid.

Hydrolysis Pathways

-

Acidic Hydrolysis:

-

Basic Hydrolysis:

Stability Data

| Condition | Half-Life (h) | Degradation Products | Reference |

|---|---|---|---|

| pH 7.4 (PBS) | 48 | Choline, Palmitic acid | |

| pH 2.0 (HCl) | 12 | Choline, Palmitic acid |

Biological Interactions

Protein Kinase C (PKC) Inhibition

-

At 100 µM, this compound reduces PKC activity by 65% in vitro .

-

Mechanism: Competitive binding to the regulatory domain of PKC, preventing diacylglycerol activation .

Hemolytic Activity

-

Induces dose-dependent hemolysis in rat erythrocytes :

Concentration (µM) Hemolysis (%) 50 15 ± 3 100 42 ± 5 200 78 ± 7

Reactivity with Nucleophiles

The ester bond in this compound is susceptible to nucleophilic attack, enabling transesterification or aminolysis .

Example Reaction with Ethanolamine

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing trimethylamine and palmitic acid derivatives .

Applications De Recherche Scientifique

Drug Delivery Systems

Transdermal Drug Delivery:

Palmitoylcholine chloride acts as a penetration enhancer in topical formulations, significantly improving the transdermal delivery of therapeutic agents. Studies have shown that it can facilitate the absorption of drugs through the skin by disrupting lipid bilayers, thus increasing membrane permeability .

Nasal Drug Delivery:

Research indicates that this compound can enhance the delivery of drugs such as domperidone from the nasal cavity to the brain. This method bypasses systemic circulation, providing a direct route for medication administration .

Liposomal Formulations:

In liposomal formulations, this compound contributes to achieving optimal particle size distribution. For instance, formulations with a high content of this compound demonstrated improved characteristics suitable for biomedical applications, with an average diameter of around 184 nm, which is ideal for drug delivery systems .

Biochemical Assays

Acetylcholinesterase Activity Assay:

this compound is utilized in ratiometric fluorescence assays to measure acetylcholinesterase activity. This application is crucial for studying neurotransmission and screening potential inhibitors .

Biodegradation Studies:

The compound has been shown to enhance the biodegradation of hydrocarbons in contaminated environments. A notable study indicated that adding this compound to oil-contaminated sediments resulted in a significant increase in hydrocarbon degradation rates .

Pharmaceutical and Cosmetic Applications

Vesicle-Based Formulations:

this compound is incorporated into vesicle-based gels used in both pharmaceutical and cosmetic applications. Its surfactant properties facilitate the formation of stable vesicles that can encapsulate active ingredients for improved delivery and efficacy .

Topical Treatments for Hyperpigmentation:

In dermatological formulations targeting conditions like melasma, this compound enhances the efficacy of active ingredients by improving their penetration through the skin barrier .

Case Studies and Research Findings

Mécanisme D'action

Palmitoylcholine (chloride) exerts its effects by reducing membrane stress and enzyme activity through the calcium-ion-dependent hydrolysis of phosphatidylinositol monolayers . This mechanism involves the activation of phosphatidylinositol phosphodiesterase, which plays a crucial role in cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Palmitoylcarnitine: Another acyl choline compound that modulates protein kinase C activation.

Acetylcholine: A neurotransmitter that also interacts with protein kinase C but has different structural properties.

Lysophosphatidylcholine: A lipid that shares some functional similarities with palmitoylcholine but has distinct biological roles.

Uniqueness: Palmitoylcholine (chloride) is unique due to its specific inhibition of protein kinase C activity and its ability to induce hemolysis in erythrocytes . Its distinct chemical structure and biological effects make it a valuable compound for research in various scientific fields.

Activité Biologique

Palmitoylcholine chloride, a derivative of choline, has garnered attention for its biological activity and potential therapeutic applications. This article explores its biological functions, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

This compound is formed by the acylation of choline chloride with palmitoyl chloride. This modification enhances its lipophilicity, which can influence its pharmacokinetics and biological effects. The compound is often studied within the context of lipid metabolism and cellular signaling.

This compound exhibits several biological activities, primarily through its role in cell membrane dynamics and signaling pathways. Key mechanisms include:

- Cell Membrane Fluidity : Palmitoylcholine enhances the fluidity of cell membranes, which may facilitate various cellular processes such as receptor signaling and nutrient uptake.

- Cholinergic Activity : As a choline derivative, it contributes to acetylcholine synthesis, impacting neurotransmission and cognitive functions.

- Anti-inflammatory Effects : Research indicates that palmitoylcholine can mitigate inflammatory responses, potentially through modulation of macrophage activation .

Pharmacokinetics and Metabolism

A study analyzed the metabolism of various choline supplements, including this compound. It was found that palmitoylcholine exhibited distinct pharmacokinetic properties compared to other forms of choline. Notably, it resulted in lower levels of trimethylamine N-oxide (TMAO), a metabolite associated with cardiovascular risk, suggesting a potentially safer profile for palmitoylcholine .

Liposomal Formulations

This compound has been utilized in liposomal formulations due to its ability to influence liposome size distribution. A study demonstrated that formulations with higher concentrations of palmitoylcholine resulted in a bimodal size distribution, which is less desirable for biomedical applications. Adjusting the concentration to 1% yielded a monomodal distribution suitable for drug delivery systems .

Case Studies

- Endotoxin Shock Prevention : In clinical settings, choline chloride (and by extension, palmitoylcholine) has shown promise in reducing endotoxin shock by inhibiting macrophage activation. Doses ranging from 1.5 to 20 mg/kg were effective in mitigating shock responses in animal models .

- Enhanced Drug Absorption : Palmitoylcholine has been investigated for its role in enhancing the absorption of drugs across biological membranes. It was identified as a significant enhancer among various acyl-cholines tested .

Table 1: Comparative Pharmacokinetic Properties of Choline Derivatives

| Compound | Tmax (h) | Cmax (µmol/L) | AUC (0-7d) |

|---|---|---|---|

| D9-Choline Chloride | 1.5 | 3.60 | High |

| D9-Palmitoylcholine | 5 | 1.21 | Highest |

| D9-Glycerophosphocholine | 1.5 | Varied | Moderate |

Note: Data derived from comparative studies on choline derivatives .

Table 2: Effects of Palmitoylcholine on Inflammatory Markers

| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) | TMAO Levels |

|---|---|---|---|

| Control | 50 | 30 | Elevated |

| Palmitoylcholine (1 mg) | 20 | 10 | Reduced |

Note: Results indicate a significant reduction in inflammatory markers following treatment with palmitoylcholine .

Propriétés

IUPAC Name |

2-hexadecanoyloxyethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20-19-22(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABHLWJWDCWCRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623013 | |

| Record name | 2-(Hexadecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2932-74-3 | |

| Record name | Palmitoylcholine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2932-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hexadecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.